![molecular formula C23H26N2O5 B2611008 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-76-0](/img/no-structure.png)
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stereoselective Radical Cascade Approach
A study by Ishibashi et al. (1999) explored a stereoselective radical cascade approach to synthesize benzo[a]quinolizidine stereoisomers, showcasing the compound's utility in complex chemical transformations and its potential in the synthesis of stereochemically rich structures (H. Ishibashi, Masatake Inomata, M. Ohba, & M. Ikeda, 1999).
Synthesis and Anticancer Activity
Another significant application was demonstrated in the discovery of novel PI3K inhibitors and anticancer agents, where 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized and evaluated for their antiproliferative activities, highlighting the compound's role in the development of new anticancer treatments (Teng Shao, Juan Wang, Jian-Gang Chen, et al., 2014).
Polymorphs and Salts Characterization
Research by Khakhlary and Baruah (2014) focused on characterizing polymorphs and salts of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, providing insights into the structural versatility and polymorphism of such compounds, which is crucial for understanding their physicochemical properties and potential applications in pharmaceutical formulations (Prithiviraj Khakhlary & J. Baruah, 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form 3,4-diethoxybenzoyl chloride. This intermediate is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine to form the desired product.", "Starting Materials": [ "3,4-diethoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 3,4-diethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 3,4-diethoxybenzoyl chloride.", "Step 2: 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |
CAS番号 |
851405-76-0 |
分子式 |
C23H26N2O5 |
分子量 |
410.47 |
IUPAC名 |
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-20-9-7-16(13-21(20)30-5-2)22(26)24-11-10-17-12-15-6-8-18(28-3)14-19(15)25-23(17)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27) |
InChIキー |
QULMTBGPVRRYSB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O)OCC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
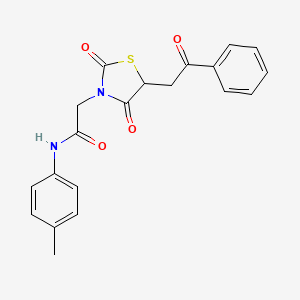
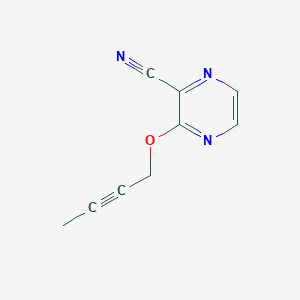

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)
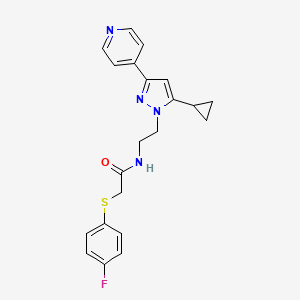
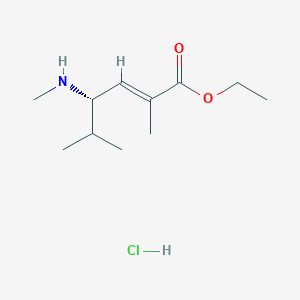
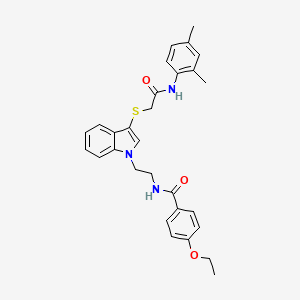

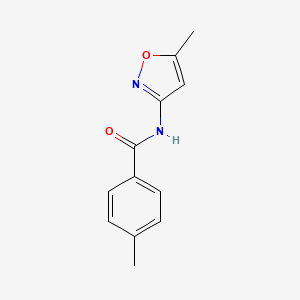
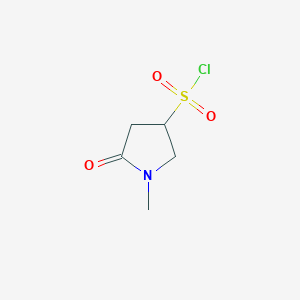
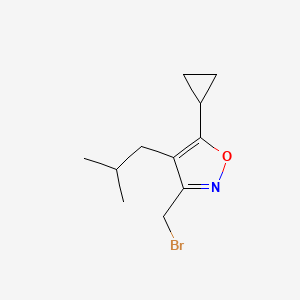
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
